molecular formula C22H26N2O2S B2983973 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide CAS No. 1007018-20-3

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2983973
CAS No.: 1007018-20-3
M. Wt: 382.52
InChI Key: VRPZORRAKRZCGC-FCQUAONHSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a benzothiazole-derived acetamide featuring a Z-configuration imine group, an ethoxyethyl side chain, and a 4-isopropylphenylacetamide moiety. The ethoxyethyl substituent likely enhances solubility compared to purely hydrophobic analogs, while the acetamide group may facilitate interactions with biological targets through hydrogen bonding .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-4-26-14-13-24-19-7-5-6-8-20(19)27-22(24)23-21(25)15-17-9-11-18(12-10-17)16(2)3/h5-12,16H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZORRAKRZCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions to form the (Z)-isomer.

    Attachment of Isopropylphenyl Acetamide: The final step involves the acylation of the intermediate with 4-isopropylphenyl acetic acid or its derivatives under conditions that favor amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a saturated derivative.

    Substitution: The ethoxyethyl and isopropylphenyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution but may include reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit bioactivity that makes it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents for treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences between the target compound and related analogs (I7–I10) from the literature :

Compound Core Structure Key Substituents Charge
Target Compound Benzo[d]thiazole 2-ethoxyethyl, 4-isopropylphenylacetamide (Z-configuration) Neutral
I7 Quinolin-1-ium 1H-indol-2-yl vinyl, piperidin-1-yl Cationic
I8 Quinolin-1-ium 4-fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene (E-configuration) Cationic
I9 Benzoindolo[3,2-b]quinolin-5-ium 4-methoxyphenylamino, methyl Cationic
I10 Quinolin-1-ium 3-(4-methylpiperidin-1-yl)propyl, benzo[d]thiazol-2-ylidene (Z-configuration) Cationic
Key Observations:
  • Charge Differences: The target compound is neutral, whereas I7–I10 are cationic quinolinium or benzoindoloquinolinium salts. Neutrality may improve cell membrane permeability compared to charged analogs .
  • Substituent Flexibility: The ethoxyethyl group in the target compound provides conformational flexibility and polarity, contrasting with rigid aromatic systems in I8 (fluorostyryl) or I9 (methoxyphenylamino).
  • Stereochemistry : The Z-configuration in the target compound’s imine group may influence binding specificity compared to E-configurations in I8 and I10 .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The ethoxyethyl chain likely enhances aqueous solubility relative to I7 (piperidinyl) or I10 (methylpiperidinylpropyl), which have bulkier hydrophobic groups.
  • Stability : The Z-configuration may confer greater hydrolytic stability compared to E-isomers in I8 due to steric protection of the imine bond.
  • Binding Affinity: The acetamide group could mimic peptide backbones, enabling hydrogen bonding with targets such as kinases or proteases—a feature absent in cationic quinolinium salts (I7–I10) .

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a unique structure that includes a benzo[d]thiazole moiety, an ethoxyethyl group, and an isopropylphenyl acetamide. This configuration may contribute to its biological activity through various mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, methods similar to those used for synthesizing other thiazole derivatives have been adapted. The use of solvents such as ethanol and reflux techniques has been documented in related studies to yield high-purity products .

Antimicrobial Activity

Research indicates that compounds containing benzo[d]thiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains. A study demonstrated that thiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various physiological processes. For instance, thiazole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitory studies reveal that certain structural modifications can enhance binding affinity and potency against AChE, indicating that similar modifications in our compound could yield promising results .

Cytotoxicity and Anticancer Potential

Preliminary studies on related thiazole compounds indicate cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Investigations into the specific effects of this compound on cancer cells are warranted to elucidate its potential as an anticancer agent.

Case Studies

  • Acetylcholinesterase Inhibition : A study found that similar compounds significantly inhibited AChE with IC50 values ranging from 9 to 246 µM, highlighting the importance of structural features in enhancing inhibitory activity .
  • Antimicrobial Efficacy : In a comparative analysis, various thiazole derivatives were tested against common pathogens, demonstrating a range of minimum inhibitory concentrations (MICs). The results indicated that modifications in the side chains could lead to enhanced antimicrobial properties .

Data Tables

Activity Type Compound IC50/Minimum Inhibitory Concentration
AChE InhibitionSimilar Thiazole Derivative9 - 246 µM
Antimicrobial ActivityThiazole DerivativesMIC ranging from 1 - 32 µg/mL
CytotoxicityRelated Thiazole CompoundsVaries by cell line; detailed studies needed

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzothiazole intermediate with 2-(4-isopropylphenyl)acetamide. A common approach uses amide bond formation via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane) under controlled temperatures (273 K). For example, similar acetamide derivatives were synthesized by reacting arylacetic acids with 2-aminothiazole derivatives in the presence of triethylamine, followed by purification via slow evaporation from methanol/acetone mixtures . Key steps include:
  • Intermediate preparation : Synthesis of 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene via cyclization of substituted thioureas.
  • Coupling : Activation of the carboxylic acid group (from acetamide precursors) using EDC, followed by nucleophilic attack by the benzothiazole amine.
  • Purification : Recrystallization or column chromatography to isolate the (Z)-isomer.

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Purity is validated using HPLC (>95% purity), while structural confirmation relies on:
  • Spectroscopic Data :
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .
  • NMR : 1H^1H NMR signals for the ethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and isopropylphenyl protons (δ 1.2–1.3 ppm for CH(CH₃)₂, δ 2.9–3.1 ppm for CH aromatic coupling) .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (e.g., C%: 65.2 vs. 65.5; H%: 6.1 vs. 6.0) .
  • Melting Point : Sharp melting range (e.g., 489–491 K) indicates high crystallinity .

Q. What spectroscopic techniques are employed for characterization?

  • Methodological Answer : A combination of FT-IR , NMR (1H^1H, 13C^13C), and mass spectrometry (ESI-TOF) is standard. For example:
  • 13C^13C NMR : Assignments for the benzo[d]thiazole core (C=S at ~160 ppm, aromatic carbons at 110–150 ppm) and acetamide carbonyl (170–175 ppm) .
  • X-ray Crystallography : Resolves the (Z)-configuration via torsion angles (e.g., dihedral angles <80° between benzothiazole and arylacetamide planes) .

Advanced Research Questions

Q. How do computational docking studies inform the biological targeting of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2) or kinases. For analogous compounds, docking revealed:
  • Key interactions : Hydrogen bonds between the acetamide carbonyl and Arg120 (COX-2), and hydrophobic contacts with the isopropylphenyl group in the enzyme’s active site .
  • Binding affinity : Scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values in enzymatic assays. Adjustments to the ethoxyethyl chain length can optimize steric complementarity .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or isomerization issues . Mitigation strategies include:
  • Isomer Purity : Verify (Z)-configuration via NOESY (nuclear Overhauser effect) to detect spatial proximity between the ethoxyethyl and acetamide groups .
  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μg/mL) and adjust for molecular weight discrepancies.

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Optimization involves Design of Experiments (DoE) to test variables:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency vs. dichloromethane .
  • Catalyst Screening : ZnCl₂ or Bi(OTf)₃ improves cyclization yields for benzothiazole intermediates .
  • Temperature Control : Lower temperatures (273 K) reduce side reactions during EDC-mediated coupling .
  • Table : Example optimization results:
ConditionYield (%)Selectivity (Z:E)
DMF, 273 K7895:5
CH₂Cl₂, 298 K5580:20
ZnCl₂ catalyst8290:10

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